6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate
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Overview
Description
6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate is a complex organic compound that belongs to the class of ionizable lipids. These lipids are crucial components in various pharmaceutical and biotechnological applications, particularly in the formulation of lipid nanoparticles used for drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate involves multiple stepsThe reaction conditions typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amidation processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery.
Industry: Utilized in the production of advanced drug delivery systems and nanotechnology applications.
Mechanism of Action
The compound exerts its effects primarily through its role in lipid nanoparticles. It facilitates the encapsulation of nucleic acids, protecting them from degradation and promoting their release into the cytoplasm. The molecular targets include cell membranes, where the lipid nanoparticles fuse and release their cargo. The pathways involved include endocytosis and subsequent endosomal escape .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
- (2-(2-Hydroxyethoxy)ethyl)azanediyl)bis(hexane-6,1-diyl)bis(2-octyldodecanoate)
Uniqueness
6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate is unique due to its specific structure that allows for efficient encapsulation and delivery of nucleic acids. Its long hydrophobic chains and ionizable groups make it particularly effective in forming stable lipid nanoparticles .
Properties
Molecular Formula |
C48H95NO6 |
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Molecular Weight |
782.3 g/mol |
IUPAC Name |
6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H95NO6/c1-5-9-13-17-19-27-35-45(33-25-15-11-7-3)47(51)54-41-31-23-21-29-37-49(39-43-53-44-40-50)38-30-22-24-32-42-55-48(52)46(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 |
InChI Key |
AADHOCZPXZFODY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCOCCO |
Origin of Product |
United States |
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